The Discovery of Quinine: An In-depth Technical Guide to its History and Extraction from Cinchona Bark
The Discovery of Quinine: An In-depth Technical Guide to its History and Extraction from Cinchona Bark
For Researchers, Scientists, and Drug Development Professionals
Abstract
For centuries, the bark of the Cinchona tree has been the sole source of quinine (B1679958), the first effective treatment for malaria. This technical guide provides a comprehensive historical and scientific overview of the discovery and isolation of this pivotal alkaloid. It details the evolution of extraction and analytical methodologies, from the rudimentary preparations of the 17th century to modern chromatographic techniques. This document is intended to serve as a detailed resource, offering insights into the pioneering chemical work that paved the way for modern drug discovery and development. Included are structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key historical and technical workflows.
Historical Overview: From Indigenous Remedy to Isolated Alkaloid
The journey of quinine from a traditional remedy to a purified pharmaceutical is a compelling narrative of ethnobotany, exploration, and chemical innovation.
Early Use and Introduction to Europe: The indigenous Quechua people of Peru were aware of the medicinal properties of the Cinchona bark, using it to treat shivering.[1] In the 17th century, Jesuit missionaries in Peru learned of the bark's efficacy in treating fevers and introduced it to Europe, where it became known as "Jesuit's bark" or "Peruvian bark".[2][3][4] Initially, the bark was simply dried, ground into a powder, and mixed with liquids like wine to be consumed.[1][5][6] The bitter taste of this concoction was a notable characteristic.
Scientific Scrutiny and Early Investigations: The French mathematician and explorer Charles Marie de La Condamine provided one of the first scientific descriptions of the Cinchona tree in the 1730s.[7][8][9] However, it was not until the early 19th century that the active principle of the bark was isolated.
The Breakthrough Isolation by Pelletier and Caventou (1820): In a landmark achievement for pharmacology, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou isolated quinine from Cinchona bark in 1820.[1][6][10][11][12][13][14][15][16] Their work marked a pivotal moment, transitioning the use of a crude plant extract to a purified, quantifiable chemical compound. This allowed for standardized dosing and greatly improved the efficacy and safety of malaria treatment.[13] Pelletier and Caventou also established a factory to produce quinine, a venture often considered a precursor to the modern pharmaceutical industry.[13][15]
The Dawn of Chemotherapy: Paul Ehrlich, a German physician and scientist, conducted early work on quinine and its derivatives.[17] His research into selective chemical agents to target pathogens, which he termed "magic bullets," was influenced by the specific action of quinine on the malaria parasite and laid the foundation for the field of chemotherapy.[16][17][18][19]
Total Synthesis: The complex chemical structure of quinine presented a significant challenge to organic chemists. In 1944, Robert Burns Woodward and William von Eggers Doering reported the formal total synthesis of quinine, a monumental achievement in the field.[13][20][21][22]
Quantitative Data
The concentration of quinine and other alkaloids varies significantly between different species of Cinchona and can be influenced by factors such as the geographical origin and age of the tree. Modern analytical techniques have allowed for precise quantification, and various extraction methods yield different efficiencies.
Table 1: Quinine Content in Various Cinchona Species
| Cinchona Species | Common Name | Typical Quinine Content in Bark (% by dry weight) | Other Major Alkaloids |
| Cinchona calisaya | Yellow Bark | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |
| Cinchona ledgeriana | Ledger Bark | 5 - 14% | Quinidine |
| Cinchona succirubra (C. pubescens) | Red Bark | 1 - 4% | Cinchonine, Cinchonidine |
| Cinchona officinalis | Crown Bark | 2 - 7.5% | Cinchonine, Cinchonidine |
Table 2: Comparison of Modern Quinine Extraction Yields from Cinchona officinalis
| Extraction Method | Optimized Conditions | Quinine Yield (mg/g of dry bark) | Reference |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol, 130°C, 34 min | 3.93 ± 0.11 | [22][24] |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol, 25°C, 15 min | 2.81 ± 0.04 | [22][24] |
| Soxhlet Extraction | Methanol with 20% (v/v) diethyl amine, 10 h | ~22.02 (2.202%) | [24] |
Table 3: Aqueous Solubility of Quinine and its Salts
| Compound | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Quinine (free base) | 15 | 0.05 | Insoluble in water.[5][25] |
| Quinine Sulfate (B86663) Dihydrate | 20 | ~0.12 | Slightly soluble in water.[2] |
| Quinine Hydrochloride | 25 | ~4.35 | Significantly more soluble than the sulfate salt.[2] |
| Quinine Sulfate | Boiling Water | Sparingly Soluble | Increased solubility at higher temperatures.[2] |
Experimental Protocols
Historical Method: The Isolation of Quinine by Pelletier and Caventou (1820) - A Reconstruction
While the precise, step-by-step details of Pelletier and Caventou's original protocol are not exhaustively documented in a modern format, the principles of their acid-base extraction method are well-understood. They utilized the differential solubility of the quinine free base and its salt form.
Principle: Quinine, as an alkaloid, is a weak base. In its free base form, it is poorly soluble in water but soluble in organic solvents. When reacted with an acid, it forms a salt (e.g., quinine sulfate) which is soluble in water but not in organic solvents. This chemical property is the cornerstone of its extraction.
Reconstructed Protocol:
-
Alkaloid Liberation: Powdered Cinchona bark (specifically "yellow" bark, likely Cinchona calisaya) was treated with an alkaline solution, such as milk of lime (calcium hydroxide), to convert the naturally occurring quinine salts into the free base form.[1][11]
-
Solvent Extraction: The treated bark was then extracted with a suitable organic solvent of the era, likely a non-polar solvent like turpentine (B1165885) or an early form of ether, to dissolve the quinine free base, leaving behind the insoluble plant material.
-
Acidification and Salt Formation: The organic solvent containing the crude quinine was then treated with a dilute acid, such as sulfuric acid. This converted the quinine free base into quinine sulfate, which partitioned into the aqueous acidic layer.
-
Purification and Crystallization: The aqueous solution of quinine sulfate was then separated. The solution was likely concentrated, and upon cooling, the less soluble quinine sulfate would have crystallized, allowing for its separation from more soluble impurities. This process could be repeated to enhance purity.
Modern Laboratory-Scale Extraction and Purification of Quinine
This protocol describes a typical modern laboratory procedure for the extraction and purification of quinine from Cinchona bark.
Materials:
-
Powdered Cinchona bark (100 g)
-
Calcium hydroxide (B78521) (slaked lime)
-
2M Sulfuric acid
-
Activated charcoal
-
Distilled water
-
Heating mantle with reflux condenser
-
Separatory funnel
-
Filter paper and funnel
-
pH meter or pH indicator strips
Procedure:
-
Alkaline Treatment: In a beaker, mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This converts the quinine salts to the free base.[1]
-
Drying: Gently heat the mixture to evaporate the water, resulting in a dry powder.
-
Solvent Extraction: Transfer the dried powder to a round-bottom flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours.[1]
-
Filtration: Allow the mixture to cool to room temperature and filter to remove the solid bark residue. The filtrate contains the crude quinine free base dissolved in toluene.
-
Acidic Extraction: Transfer the toluene filtrate to a separatory funnel. Add 100 mL of 2M sulfuric acid and shake vigorously. The quinine will move into the acidic aqueous phase as quinine sulfate.[1]
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the crude quinine sulfate into a clean flask.
-
Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal.[11]
-
Recrystallization: Allow the decolorized solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of pure quinine sulfate.[9][26][27][28]
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and allow to air dry.
High-Performance Liquid Chromatography (HPLC) for Quinine Quantification
HPLC is a standard and highly accurate method for the quantitative analysis of quinine in Cinchona extracts.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with acetic acid) in a ratio of 30:70 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30 °C.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of a quinine standard (e.g., 1 mg/mL) in the mobile phase. From this stock, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1]
-
Sample Preparation: Accurately weigh a sample of the extracted quinine sulfate and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the quinine standard against its concentration. Determine the concentration of quinine in the sample by comparing its peak area to the calibration curve.
Visualizations
Historical Timeline of Quinine Discovery
References
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